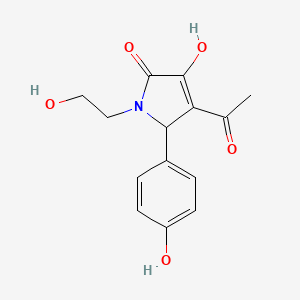

3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline

Descripción

Propiedades

IUPAC Name |

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8(17)11-12(9-2-4-10(18)5-3-9)15(6-7-16)14(20)13(11)19/h2-5,12,16,18-19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQZKXSZZNMUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrroline ring substituted with acetyl and hydroxy groups, which may contribute to its biological activity. The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Antitumor Activity

Preliminary studies suggest that 3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline may possess antitumor effects.

- Case Study : A study involving similar pyrroline derivatives demonstrated a reduction in tumor growth in xenograft models, attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

| Study | Model | Outcome |

|---|---|---|

| Zhang et al. (2020) | Xenograft Mouse Model | Significant reduction in tumor volume (p < 0.05) |

| Lee et al. (2019) | In vitro cancer cell lines | Induction of apoptosis confirmed via flow cytometry |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its structural resemblance to known anti-inflammatory agents.

- Research Findings : In vitro studies have shown that derivatives exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to act as a free radical scavenger.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes and caspase activation.

- Cytokine Modulation : Downregulation of inflammatory mediators through NF-kB pathway inhibition.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline is essential for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural features are compared to related pyrroline/pyrrole derivatives to elucidate substituent effects on reactivity, stability, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings

Aromatic Substituent Effects :

- The 4-hydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-fluorophenyl in ), which may improve interactions with biological targets but reduce membrane permeability.

- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit higher thermal stability and lipophilicity, favoring applications in hydrophobic environments.

Side Chain Modifications :

- The hydroxyethyl group in the target compound improves aqueous solubility compared to purely aromatic or alkyl-substituted analogs (e.g., methyl esters in ).

- Carboxylic acid derivatives (e.g., ) show increased acidity (pKa ~3–4), enabling pH-dependent solubility, whereas acetyl groups (target compound) are neutral, favoring passive diffusion.

Heterocyclic Fusion :

- Compounds with fused rings (e.g., pyridazine in or spirocyclic systems in ) demonstrate enhanced metabolic stability and rigidity, likely due to reduced rotational freedom. This contrasts with the target compound’s simpler pyrroline scaffold, which may confer synthetic versatility but lower enzymatic resistance.

Electronic Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity and oxidative stability, whereas hydroxyl and acetyl groups (target compound) create electron-rich regions susceptible to nucleophilic attack.

Research Implications

- Medicinal Chemistry : The target compound’s hydroxyl and acetyl groups suggest utility as a scaffold for designing inhibitors targeting enzymes with polar active sites (e.g., kinases or hydrolases). However, halogenated or fluorinated analogs () may be preferable for CNS targets due to improved blood-brain barrier penetration.

Limitations and Contradictions

- While halogenated analogs () show superior stability, their environmental persistence (e.g., chloro groups in ) raises toxicity concerns, contrasting with the target compound’s biodegradable hydroxyl groups.

Q & A

Q. How can researchers investigate the compound’s degradation pathways and metabolite formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.